molecular formula C5H6N2OS B8324640 2,7-dihydro-3H-imidazo[1,2-c][1,3]thiazol-5-one

2,7-dihydro-3H-imidazo[1,2-c][1,3]thiazol-5-one

Cat. No. B8324640
M. Wt: 142.18 g/mol
InChI Key: CUNLRQVOOBMRKD-UHFFFAOYSA-N
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Patent
US08772277B2

Procedure details

To a solution of 4-[(2-hydroxyethyl)amino]-1,3-thiazol-2(5H)-one (641 mg) and triphenylphosphine (1570 mg) in THF (10 mL) was added 1.9M diisopropyl azodicarboxylate toluene solution (3.16 mL) at room temperature. The reaction mixture was stirred overnight at 40° C. The solvent was evaporated, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (260 mg).
Quantity
641 mg
Type
reactant
Reaction Step One
Quantity
1570 mg
Type
reactant
Reaction Step One
Name
diisopropyl azodicarboxylate toluene
Quantity
3.16 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][C:5]1[CH2:9][S:8][C:7](=[O:10])[N:6]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[N:4]1[CH2:3][CH2:2][N:6]2[C:5]=1[CH2:9][S:8][C:7]2=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
641 mg
Type
reactant
Smiles
OCCNC1=NC(SC1)=O
Name
Quantity
1570 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diisopropyl azodicarboxylate toluene
Quantity
3.16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1CCN2C(SCC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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